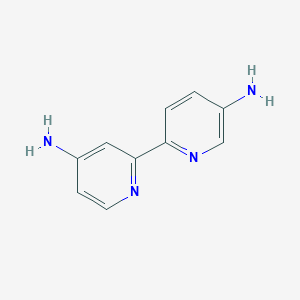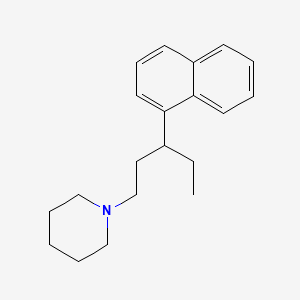
N-(3-(1-Naphthyl)pentyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-Naphthyl)pentyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry and drug design. The compound this compound features a naphthyl group attached to a pentyl chain, which is further connected to a piperidine ring. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-Naphthyl)pentyl)piperidine typically involves the following steps:
Formation of the Naphthylpentyl Intermediate: The initial step involves the alkylation of 1-naphthylamine with 1-bromopentane under basic conditions to form the intermediate 3-(1-naphthyl)pentylamine.
Cyclization to Piperidine: The intermediate is then subjected to cyclization with piperidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-Naphthyl)pentyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthyl alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Naphthyl ketones, naphthyl carboxylic acids.
Reduction: Naphthyl alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(3-(1-Naphthyl)pentyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1-Naphthyl)pentyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)piperidine: Lacks the pentyl chain, resulting in different chemical and biological properties.
N-(3-(2-Naphthyl)pentyl)piperidine: Features a 2-naphthyl group instead of a 1-naphthyl group, leading to variations in reactivity and activity.
N-(3-(1-Naphthyl)butyl)piperidine: Has a shorter butyl chain, affecting its solubility and interaction with biological targets.
Uniqueness
N-(3-(1-Naphthyl)pentyl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group and the pentyl chain allows for versatile applications in various research fields, distinguishing it from other piperidine derivatives.
Properties
CAS No. |
25913-47-7 |
|---|---|
Molecular Formula |
C20H27N |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(3-naphthalen-1-ylpentyl)piperidine |
InChI |
InChI=1S/C20H27N/c1-2-17(13-16-21-14-6-3-7-15-21)19-12-8-10-18-9-4-5-11-20(18)19/h4-5,8-12,17H,2-3,6-7,13-16H2,1H3 |
InChI Key |
LTIOYRNEGFATJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN1CCCCC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


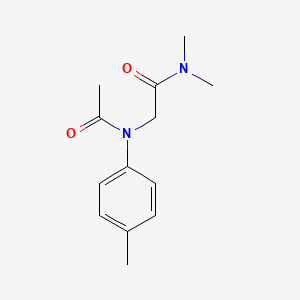
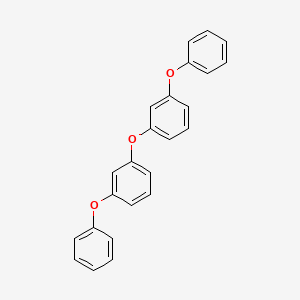
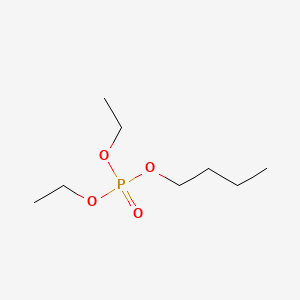
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
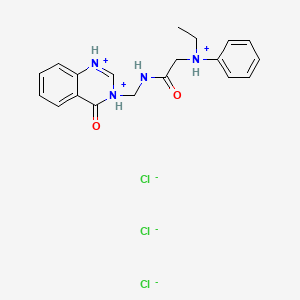
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
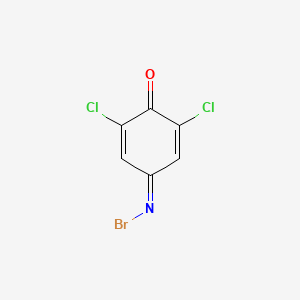
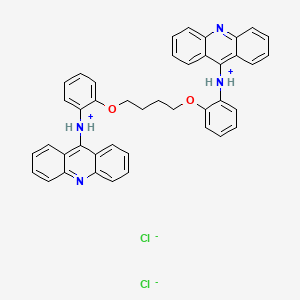
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
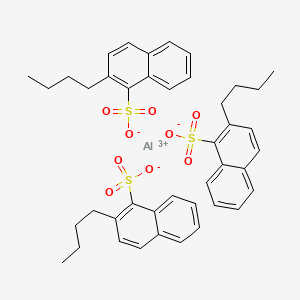
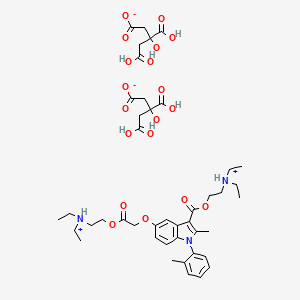
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
